molecular formula C26H26N6O5 B601584 methyl 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate CAS No. 1074365-84-6

methyl 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate

Cat. No. B601584
M. Wt: 474.52
InChI Key:
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Description

This compound is also known as apixaban (BMS-562247), a highly potent, selective, efficacious, and orally bioavailable inhibitor of blood coagulation factor Xa .


Synthesis Analysis

The synthesis of apixaban involved the modification of the carboxamido linker to eliminate potential in vivo hydrolysis to a primary aniline. Cyclization of the carboxamido linker to the novel bicyclic tetrahydropyrazolopyridinone scaffold retained the potent fXa binding activity . Further optimization of the C-3 pyrazole position and replacement of the terminal P4 ring with a neutral heterocycle culminated in the discovery of apixaban .


Molecular Structure Analysis

The molecular structure of apixaban includes a bicyclic tetrahydropyrazolopyridinone scaffold, a p-methoxyphenyl P1 moiety, and a neutral heterocycle at the terminal P4 ring .


Chemical Reactions Analysis

Apixaban acts as a competitive inhibitor of FXa versus the synthetic tripeptide substrate, indicating that it binds in the active site . It produces a rapid onset of inhibition of FXa with an association rate constant of approximately 20 μM⁻¹/s .


Physical And Chemical Properties Analysis

The physical and chemical properties of apixaban include good bioavailability, low clearance, and a small volume of distribution in animals and humans . Its elimination pathways include renal excretion, metabolism, and biliary/intestinal excretion .

Scientific Research Applications

  • Anticoagulant Synthesis : This compound is a crucial intermediate in the synthesis of the anticoagulant, apixaban. X-ray powder diffraction data for this compound have been reported, showing no detectable impurities (Wang et al., 2017).

  • Treatment of Bronchial Pneumonia in Children : The compound has been used in the synthesis of a new heterocycle compound for treating children's bronchial pneumonia. It showed excellent biological activity, with molecular docking simulations suggesting the formation of three hydrogen bonds between the compound and its receptor (Ding & Zhong, 2022).

  • Inhibitor of Blood Coagulation Factor Xa : The compound has been identified as a highly potent, selective, efficacious, and orally bioavailable inhibitor of blood coagulation factor Xa (Pinto et al., 2007).

  • Intermediate for Biologically Active Compounds : It serves as an important intermediate for synthesizing many biologically active compounds, particularly in anticancer drug research (Wang et al., 2016).

  • Corrosion Inhibition : Derivatives of this compound have been synthesized and investigated for their effect on corrosion of mild steel in hydrochloric acid, indicating potential applications as corrosion inhibitors (Dandia et al., 2013).

  • Apixaban Synthesis : A new process for the synthesis of Apixaban, an anticoagulant, and its intermediates, has been developed, which includes the use of this compound (Rao et al., 2018).

Future Directions

Apixaban is currently in development for the prevention and treatment of various thromboembolic diseases . Its favorable pharmacological profile supports its potential use in the clinic .

properties

IUPAC Name

methyl 1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5-dihydropyrazolo[3,4-c]pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N4O5/c1-34-20-12-10-19(11-13-20)30-24-21(23(27-30)26(33)35-2)14-16-29(25(24)32)18-8-6-17(7-9-18)28-15-4-3-5-22(28)31/h6-13H,3-5,14-16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHFSYYKSFUFOTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C3=C(CCN(C3=O)C4=CC=C(C=C4)N5CCCCC5=O)C(=N2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate

CAS RN

1074365-84-6
Record name Methyl 1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LN8E66QU6W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
1
Citations
H Guo, LR Xun - Lat Am J Pharm, 2021 - latamjpharm.org
The new heterocycles compound methyl 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl) phenyl)-4, 5, 6, 7-tetrahydro-1H-pyrazolo [3, 4-c] pyridine-3-carboxylate (1), designed …
Number of citations: 1 www.latamjpharm.org

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